molecular formula C28H36N4O6 B1234426 Nebracetam fumarate CAS No. 97205-35-1

Nebracetam fumarate

Cat. No.: B1234426
CAS No.: 97205-35-1
M. Wt: 524.6 g/mol
InChI Key: LJHCLGIFHRYJFN-WXXKFALUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nebracetam involves a chemoenzymatic method. One reported method includes the total synthesis and determination of the absolute configuration of (S)-nebracetam . The process involves several steps, including the formation of the pyrrolidinone ring and the introduction of the aminomethyl group. The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of nebracetam fumarate would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Nebracetam fumarate undergoes various chemical reactions, including:

    Oxidation: Nebracetam can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nebracetam into its reduced forms.

    Substitution: Substitution reactions can occur at the aminomethyl group or the benzyl group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nebracetam compounds.

Scientific Research Applications

    Chemistry: As a model compound for studying racetam derivatives and their chemical properties.

    Biology: For its neuroprotective effects and potential to enhance cognitive functions in animal models.

    Medicine: As a potential treatment for cognitive impairments and neurodegenerative diseases.

Comparison with Similar Compounds

Nebracetam fumarate is part of the racetam family, which includes several other compounds with similar structures and effects:

    Piracetam: The first racetam discovered, known for its cognitive-enhancing properties.

    Aniracetam: Similar to piracetam but with additional anxiolytic effects.

    Oxiracetam: Known for its stimulating effects and potential to enhance memory.

    Pramiracetam: More potent than piracetam, with strong cognitive-enhancing effects.

    Phenylpiracetam: A more potent derivative of piracetam with additional stimulant effects.

What sets nebracetam apart is its specific action on M1-muscarinic receptors, which is not as pronounced in other racetams . This unique mechanism of action may contribute to its distinct neuroprotective and cognitive-enhancing properties.

Properties

IUPAC Name

4-(aminomethyl)-1-benzylpyrrolidin-2-one;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H16N2O.C4H4O4/c2*13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10;5-3(6)1-2-4(7)8/h2*1-5,11H,6-9,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHCLGIFHRYJFN-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97205-34-0 (Parent)
Record name Nebracetam fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97205-35-1
Record name Nebracetam fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEBRACETAM FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GPZ0A8OW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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